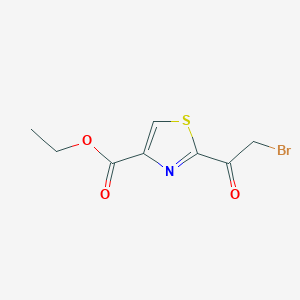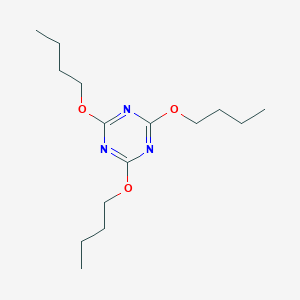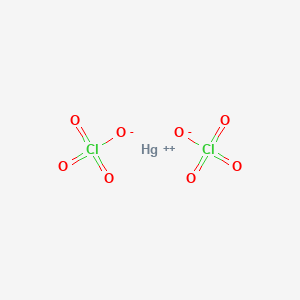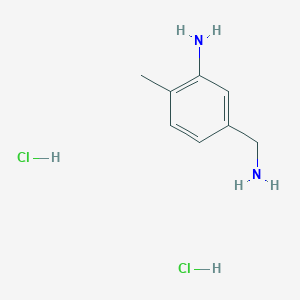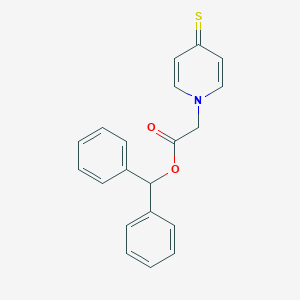
1-(Diphenylmethoxycarbonylmethyl)-4-thiopyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is an organic compound with the molecular formula C20H17NO2S and a molecular weight of 335.4 g/mol. This compound is characterized by the presence of a benzhydryl group and a pyridine ring with a sulfanylidenepyridinyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate typically involves the reaction of benzhydrol with 4-sulfanylidenepyridine-1-yl acetic acid under specific conditions. One efficient method for the synthesis of symmetrical bis(benzhydryl)ethers involves using a catalytic amount of p-toluenesulfonyl chloride (5 mol%) at an oil bath temperature of 110°C under solvent-free conditions . This method is noted for its operational simplicity, low reagent loading, high product yields, short reaction time, and solvent-free conditions.
Industrial Production Methods
Industrial production methods for benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of catalytic amounts of reagents, are likely to be applied to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidenepyridinyl moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzhydryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidenepyridinyl moiety can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an angiotensin-converting enzyme (ACE) inhibitor.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, as an ACE inhibitor, it may bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound’s sulfanylidenepyridinyl moiety may also interact with other biological targets, contributing to its antimicrobial and enzyme inhibition activities.
Comparación Con Compuestos Similares
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can be compared with other benzhydryl compounds, such as diphenhydramine and benztropine . These compounds share a similar benzhydryl structure but differ in their substituents and biological activities. For example:
Diphenhydramine: An antihistamine used for allergy relief.
Benztropine: Used in the treatment of Parkinson’s disease.
The uniqueness of benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate lies in its sulfanylidenepyridinyl moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
101234-68-8 |
|---|---|
Fórmula molecular |
C20H17NO2S |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
InChI |
InChI=1S/C20H17NO2S/c22-19(15-21-13-11-18(24)12-14-21)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
Clave InChI |
XRXQUSOJVQNTSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


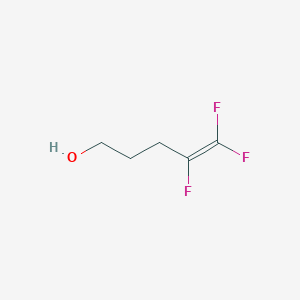
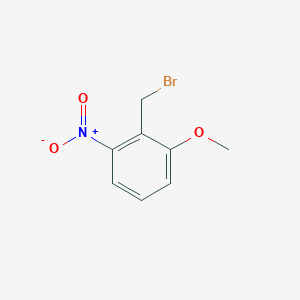
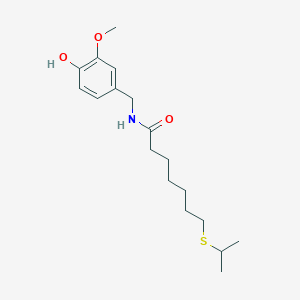
![(2S)-6-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoylamino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B12693.png)
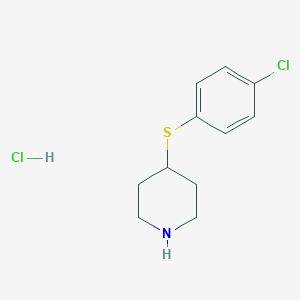
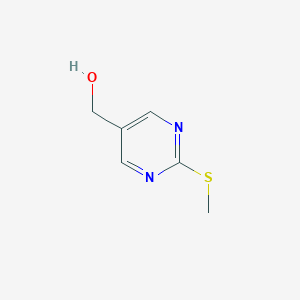
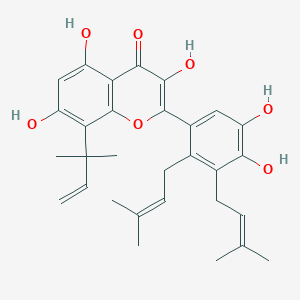
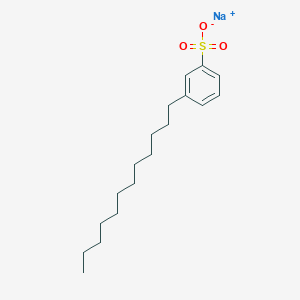
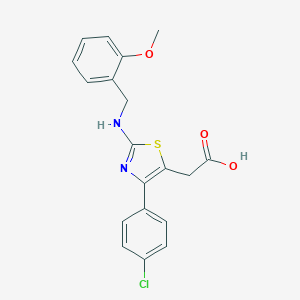
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
